molecular formula C9H8F2O B2949964 2,3-Difluoro-4-Isopropenylphenol CAS No. 445004-25-1

2,3-Difluoro-4-Isopropenylphenol

Cat. No.: B2949964
CAS No.: 445004-25-1
M. Wt: 170.159
InChI Key: USYNLVPAHQNZMT-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-Isopropenylphenol is a chemical compound with the molecular formula C9H8F2O It is characterized by the presence of two fluorine atoms and an isopropenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-Isopropenylphenol can be achieved through several methods. One common approach involves the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex . This method provides the corresponding difluoroethyl arenes in good yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination reactions. These methods are optimized for high yield and purity, often using catalytic conditions and environmentally benign reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-Isopropenylphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include difluorinated quinones, hydro derivatives, and various substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-4-Isopropenylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-Isopropenylphenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Difluoro-4-Isopropenylphenol include other fluorinated phenols and styrene derivatives, such as:

  • 2,3-Difluorophenol
  • 4-Isopropenylphenol
  • 2,3-Difluoro-4-Methylphenol

Uniqueness

What sets this compound apart is the combination of its difluorinated structure and the presence of an isopropenyl group. This unique combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-difluoro-4-prop-1-en-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5(2)6-3-4-7(12)9(11)8(6)10/h3-4,12H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNLVPAHQNZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C(=C(C=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445004-25-1
Record name 2,3-difluoro-4-(prop-1-en-2-yl)phenol
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